Researchers struggling with variable bioactivity from crude plant extracts or non-specific flavonoid analogs need a well-defined, highly methoxylated compound. Artemetin (CAS 479-90-3) resolves these issues with:
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Artemetin (5-hydroxy-3,6,7,3',4'-pentamethoxyflavone) is a highly methoxylated flavone, a subclass of flavonoids known for distinct biological activities and physicochemical properties. Unlike its polyhydroxylated parent compounds such as quercetin, Artemetin's five methoxy groups significantly alter its lipophilicity, metabolic stability, and interaction with cellular targets. These structural differences are critical for its specific efficacy and reproducibility in applications ranging from oncology to anti-inflammatory research, making the choice between Artemetin and its close analogs a key procurement decision. [REFS-1, REFS-2]
Substituting Artemetin with other flavonoids, even close structural analogs like Casticin or the parent compound Quercetin, is often invalid due to profound differences in bioactivity and processability. The number and position of methoxy groups directly control membrane permeability, metabolic fate, and target-binding specificity. For instance, the extensive O-methylation of Artemetin leads to different cytotoxic profiles compared to less-methylated analogs. [1] Furthermore, its physicochemical properties, such as solubility and stability in solution, differ significantly from both its hydroxylated counterparts and other methoxyflavones, impacting formulation, handling, and ultimately, experimental reproducibility. [2] Using a crude plant extract introduces significant variability and impurities that can interfere with assays, such as by inhibiting crystallization of co-isolated target compounds. [3]
In a direct comparison of cytotoxicity against human oral epidermoid carcinoma (KB) cells, Casticin was found to be profoundly more potent than Artemetin. Casticin exhibited an IC50 value of 0.23 µM, whereas Artemetin's IC50 was 15.3 µM. [1] Conversely, in human hepatocellular carcinoma (HepG2) cells, Artemetin demonstrated superior cytotoxicity with an IC50 of 2.3 µM, compared to Vitexicarpin (a related flavonoid) with an IC50 of 23.9 µM. [2] This highlights extreme cell-line and compound-specific activity, making the choice between these close analogs critical.
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 15.3 µM (Artemetin in KB cells) [<a href="https://pubmed.ncbi.nlm.nih.gov/15132772/" target="_blank">1</a>]; 2.3 µM (Artemetin in HepG2 cells) [<a href="https://doi.org/10.1016/j.jksus.2021.101479" target="_blank">2</a>] |
| Comparator Or Baseline | Casticin: 0.23 µM (in KB cells) [<a href="https://pubmed.ncbi.nlm.nih.gov/15132772/" target="_blank">1</a>]; Vitexicarpin: 23.9 µM (in HepG2 cells) [<a href="https://doi.org/10.1016/j.jksus.2021.101479" target="_blank">2</a>] |
| Quantified Difference | Casticin is ~66x more potent in KB cells; Artemetin is ~10x more potent than Vitexicarpin in HepG2 cells. |
| Conditions | In vitro cytotoxicity assay on human cancer cell lines (KB and HepG2). |
This evidence demonstrates that substituting Artemetin with Casticin or other analogs can lead to orders-of-magnitude differences in biological effect, invalidating cross-compound conclusions and potentially causing failure of a research campaign.
In process chemistry workflows, Artemetin can act as a significant impurity that hinders the purification of other compounds. In a study on the purification of Artemisinin from extracts, doping the crystallization liquor with Artemetin at 50 µg/mL caused a ~60% reduction in the yield of crystallized Artemisinin. [1] A combination of Artemetin, Casticin, and Retusin at the same concentration almost completely inhibited crystallization, reducing the yield by 98%. [1]
| Evidence Dimension | Reduction in Crystallization Yield (%) |
| Target Compound Data | ~60% reduction in Artemisinin yield |
| Comparator Or Baseline | Baseline (undoped) crystallization of Artemisinin |
| Quantified Difference | 60% reduction in yield attributable to Artemetin presence. |
| Conditions | Doping of an Artemisinin crystallization process with 50 µg/mL of pure Artemetin. |
For buyers using Artemetin in complex mixtures or as a standard, its potential to interfere with purification processes of other high-value compounds is a critical procurement consideration, favoring its use in controlled, well-defined systems.
The choice of a pure compound over a crude extract is strongly supported by stability and extraction data. In a study preparing a tea infusion from *Artemisia annua*, Artemetin was undetectable in the final preparation, while its analog Casticin had only a 1.8% recovery. Furthermore, the recovered Casticin was unstable, with its concentration declining by 40% after 24 hours at room temperature. This demonstrates that relying on crude preparations for these specific flavonoids is unreliable for achieving a consistent, effective dose.
| Evidence Dimension | Recovery in Aqueous Infusion & Stability |
| Target Compound Data | Undetectable |
| Comparator Or Baseline | Casticin: 1.8% recovery, with a subsequent 40% decline in 24h. |
| Quantified Difference | Artemetin is essentially non-extractable under these common conditions, while the closest analog is poorly extracted and unstable. |
| Conditions | Aqueous tea infusion from *Artemisia annua* leaves, stored at room temperature. |
This justifies the procurement of pure, isolated Artemetin for any research requiring accurate dosing and stability in aqueous or semi-aqueous media, as sourcing it from crude extracts is not viable.
Based on its superior cytotoxicity in HepG2 cells compared to related flavonoids, Artemetin is the specific choice for studies investigating potential therapeutic agents for liver cancer, where analogs like Vitexicarpin are significantly less active. [1]
The stark, cell-line-dependent differences in potency between Artemetin and Casticin make Artemetin a critical tool for researchers dissecting the precise structural requirements for flavonoid bioactivity. Procuring both pure compounds allows for definitive conclusions that would be impossible with less-defined materials. [2]
Given its poor extractability and the instability of its analogs in aqueous infusions, Artemetin is suited for formulation and screening projects that utilize organic solvents where its solubility and stability are more favorable, avoiding the pitfalls of crude extracts.
As a known co-metabolite in plant extracts that can hinder manufacturing processes like crystallization, high-purity Artemetin serves as an essential analytical standard for quality control to quantify its presence in complex mixtures and mitigate its negative impact on processability. [3]